1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzene ring substituted with a dimethylundeca-dienyl group. It is commonly used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves several steps. One common method includes the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene can be compared with other similar compounds such as:
Geraniol: A monoterpenoid and alcohol that shares a similar structural motif but lacks the benzene ring.
Curcumene: A sesquiterpene with a similar carbon skeleton but different functional groups.
p-Cymene: A related aromatic compound with a simpler structure, lacking the extended alkyl chain.
These comparisons highlight the unique structural features and chemical properties of this compound, making it valuable for specific applications in various fields.
Properties
CAS No. |
647834-65-9 |
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Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1-[(2R)-6,10-dimethylundeca-5,9-dien-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H30/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h8,10,12-15,19H,6-7,9,11H2,1-5H3/t19-/m1/s1 |
InChI Key |
IYQVATJMGUYOMV-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)CCC=C(C)CCC=C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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